molecular formula C16H11F6NO B5726840 N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide

Cat. No.: B5726840
M. Wt: 347.25 g/mol
InChI Key: ZEACIYHUKNPOHW-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C16H11F6NO and its molecular weight is 347.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.07448295 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations

N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide and its derivatives have been studied for their unique chemical properties. For example, a study demonstrated the detrifluoromethylation of 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline to afford 4-(trifluoromethyl)imidazole analogs, which could potentially act as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors (Li et al., 1997).

Anticancer Potential

Several derivatives have been synthesized and tested against various human cancer cell lines. A study found that specific derivatives exhibited significant cytotoxicity against acute promyelocytic leukemia cells and were active in assays related to nuclear factor-kappa B (NFκB) and mitochondria transmembrane potential (MTP) (Tang et al., 2017).

Chiral Discrimination in NMR

Modified derivatives have been used as Chiral Solvating Agents (CSAs) for the discrimination of optically active substrates in NMR studies. The mechanism of action for recognition of chiral isomers by these CSAs is based on hydrogen bonding, aiding in the determination of optical purity (Jain et al., 2015).

Cerebral Edema Treatment

In neuroscience, specific functionalized derivatives have been identified as inhibitors of Aquaporin-4, reducing cerebral edema and improving outcomes in models of central nervous system injury. This represents a novel therapeutic approach for conditions like ischemic stroke (Farr et al., 2019).

Synthesis of Spirooxindoles

Derivatives have been utilized in the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, leading to the efficient synthesis of spirooxindoles, which are important in medicinal chemistry (Yu et al., 2011).

NF-kappaB and AP-1 Gene Expression Inhibition

Structure-activity relationship studies have been conducted on derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aim to improve potential oral bioavailability for therapeutic applications (Palanki et al., 2000).

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO/c1-9-2-4-10(5-3-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEACIYHUKNPOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.